6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid
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Overview
Description
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BBrFO4. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.
Methoxymethoxylation: The phenyl ring is then protected with a methoxymethyl group to form the methoxymethoxy derivative.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: The boronic acid group can be removed through protodeboronation reactions, often using a base or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under mild conditions.
Protodeboronation: Often involves the use of bases like NaOH or catalysts such as Pd/C in aqueous or organic solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenyl Derivatives: Resulting from protodeboronation reactions.
Scientific Research Applications
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Employed in the creation of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the bromo and fluoro substituents.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Similar structure but with an iodine substituent instead of the methoxymethoxy group.
Uniqueness
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is unique due to its specific combination of bromo, fluoro, and methoxymethoxy substituents, which provide distinct reactivity and selectivity in chemical reactions.
Biological Activity
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its ability to interact with various biological targets, which can lead to significant therapeutic applications.
- Molecular Formula : C9H10BBrF O3
- Molecular Weight : 251.00 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which is crucial for their biological activity. This interaction can modulate enzyme activity and influence various biochemical pathways. The presence of bromine and fluorine atoms in this compound may enhance its binding affinity to specific targets, potentially increasing its effectiveness as a therapeutic agent.
Antimicrobial Activity
Research has indicated that phenylboronic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they could serve as potential antibacterial agents.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 50 |
Staphylococcus aureus | 25 | |
Candida albicans | 100 |
Anticancer Activity
The potential anticancer properties of boronic acids have also been explored. Studies suggest that these compounds can inhibit the growth of cancer cells by disrupting critical signaling pathways. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.
Case Studies
- Study on Antiviral Activity : A study investigated the antiviral properties of phenylboronic acids against Hepatitis C virus (HCV). The findings indicated that these compounds could inhibit HCV replication by targeting the viral polymerase, suggesting a mechanism similar to that of nucleoside analogs used in antiviral therapies .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited moderate antimicrobial activity against Candida albicans and Aspergillus niger. The compound's performance was compared with established antifungal agents, showing promise as a potential alternative treatment .
Properties
IUPAC Name |
[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSQBGUTTZKSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCOC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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